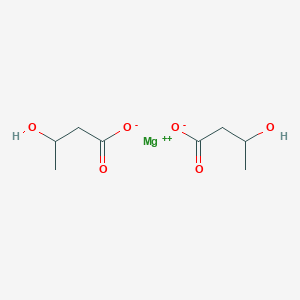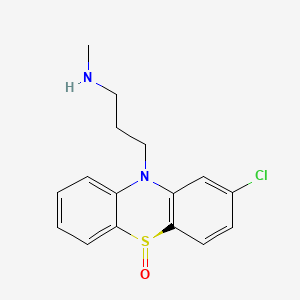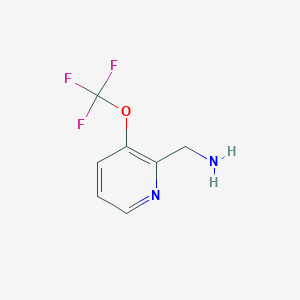![molecular formula C13H8Cl2N2O2 B1145741 2-(2,6-Dichlorophenyl)-2,3-dihydro-3-hydroxypyrrolo[3,4-c]pyridin-1-one CAS No. 1337881-94-3](/img/structure/B1145741.png)
2-(2,6-Dichlorophenyl)-2,3-dihydro-3-hydroxypyrrolo[3,4-c]pyridin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Dichlorophenyl)-2,3-dihydro-3-hydroxypyrrolo[3,4-c]pyridin-1-one, also known as 2,3-DCPP, is a synthetic pyrrolopyridine compound with a wide range of applications in scientific research. It has been used in the synthesis of various compounds, for example as a key intermediate in the synthesis of a novel anti-inflammatory drug. It has also been studied for its potential to be used as a new anticonvulsant drug. Additionally, its biochemical and physiological effects have been studied in various laboratory experiments.
Applications De Recherche Scientifique
Oncology Research: CDK4/6 Inhibition
2-(2,6-Dichlorophenyl)-2,3-dihydro-3-hydroxypyrrolo[3,4-c]pyridin-1-one: is structurally related to pyridopyrimidine derivatives, which have shown promise in oncology research, particularly as CDK4/6 inhibitors . These inhibitors target enzymes critical for cell cycle regulation and have been effective in the treatment of certain types of cancers, such as breast cancer. The compound’s potential to act as a CDK4/6 inhibitor could lead to new therapeutic strategies against cancer.
Neuroprotective Agent Development
The compound’s structural features suggest it may have neuroprotective properties. Research on similar heterocyclic compounds has indicated potential applications in protecting neuronal cells against oxidative stress and apoptosis . This could be particularly relevant in the development of treatments for neurodegenerative diseases.
Anti-Inflammatory Applications
Compounds with similar structures have been studied for their anti-inflammatory properties. The dichlorophenyl group, in conjunction with the pyrrolopyridinone core, may interact with biological pathways to reduce inflammation. This could have implications for treating conditions like rheumatoid arthritis and other inflammatory disorders .
Antimicrobial and Antifungal Activity
The heterocyclic core of 2-(2,6-Dichlorophenyl)-2,3-dihydro-3-hydroxypyrrolo[3,4-c]pyridin-1-one is known to possess antimicrobial and antifungal activities. Research into similar compounds has shown efficacy against a range of bacterial and fungal pathogens, suggesting potential applications in the development of new antibiotics and antifungals .
Coordination Chemistry and Material Science
This compound could serve as a scaffold for the development of coordination polymers due to its ability to form stable complexes with various metals. Such polymers have applications in material science, catalysis, and molecular recognition .
Synthetic Chemistry: Building Block for Complex Molecules
With its high purity and unique blend of reactivity and selectivity, 2-(2,6-Dichlorophenyl)-2,3-dihydro-3-hydroxypyrrolo[3,4-c]pyridin-1-one is a valuable asset for synthetic chemists. It can be used as a building block for the synthesis of more complex molecules, which can have diverse applications ranging from pharmaceuticals to advanced materials .
Mécanisme D'action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
It’s known that such compounds typically interact with their targets by binding to the active site, thereby modulating the activity of the target .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
Similar compounds are typically absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Similar compounds have been known to induce various cellular responses, including changes in cell proliferation, differentiation, and apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to bind to its target and exert its effects .
Propriétés
IUPAC Name |
2-(2,6-dichlorophenyl)-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O2/c14-9-2-1-3-10(15)11(9)17-12(18)7-4-5-16-6-8(7)13(17)19/h1-6,13,19H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWHDIYRJPWJOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N2C(C3=C(C2=O)C=CN=C3)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 3-(1-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B1145662.png)

![4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1145674.png)

